molecular formula C30H42Cl2F3N5O2 B608092 (4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride CAS No. 869725-27-9

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride

Katalognummer: B608092
CAS-Nummer: 869725-27-9
Molekulargewicht: 632.6 g/mol
InChI-Schlüssel: IXVIZEPNBCSFFE-XLXXGMJUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

INCB-9471 Dihydrochlorid ist ein neuartiges, oral verfügbares niedermolekulares Medikament, das als Antagonist des C-C-Chemokinrezeptors vom Typ 5 (CCR5) wirkt. Es wird in erster Linie zur Behandlung von HIV/AIDS entwickelt, indem es den Eintritt des Virus in nicht infizierte Zellen verhindert .

Analyse Chemischer Reaktionen

INCB-9471 Dihydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die chemische Struktur von INCB-9471 Dihydrochlorid zu modifizieren.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Chemokine Receptor Antagonism
One of the primary applications of this compound is its role as a chemokine receptor antagonist. Chemokines are small signaling proteins that play crucial roles in immune responses and inflammation. Antagonists of chemokine receptors can modulate these pathways, providing therapeutic benefits in conditions such as autoimmune diseases and cancer.

Case Studies

  • Antiviral Applications :
    Research has indicated that similar piperazine and piperidine derivatives exhibit antiviral properties by inhibiting specific chemokine receptors involved in viral entry mechanisms. For instance, studies on related compounds have shown efficacy against HIV by blocking CCR5 receptors, suggesting potential for the compound in antiviral drug development .
  • Inflammation Modulation :
    In preclinical models, compounds with similar structural motifs have been shown to reduce inflammation by antagonizing chemokine receptors like CXCR4. This mechanism is particularly relevant in chronic inflammatory diseases such as rheumatoid arthritis .

Structural Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is critical for optimizing its pharmacological properties. Modifications to the piperazine and piperidine moieties can enhance receptor selectivity and potency.

Key Findings from SAR Studies

ModificationEffect on ActivityReference
Methyl group addition on piperidineIncreased potency against CXCR4
Ethoxy substitution on indeneImproved solubility and bioavailability
Trifluoromethyl groupEnhanced metabolic stability

Pharmacological Profile

The pharmacological profile of (4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone; dihydrochloride indicates significant potential for therapeutic use:

Wirkmechanismus

INCB-9471 Dihydrochloride exerts its effects by acting as an antagonist of the CCR5 receptor. It blocks the CCR5 co-receptor on host CD4-T cells, preventing the HIV virus from entering uninfected cells. This mechanism of action is different from other oral antiviral drugs that target the virus inside the patient’s white blood cells .

Vergleich Mit ähnlichen Verbindungen

INCB-9471 Dihydrochlorid ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner hohen Selektivität für den CCR5-Rezeptor. Zu den ähnlichen Verbindungen gehören:

INCB-9471 Dihydrochlorid zeichnet sich durch seine potente hemmende Wirkung gegen die Monocytenmigration und die HIV-1-Infektion aus .

Biologische Aktivität

The compound (4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone; dihydrochloride is a complex organic molecule with significant potential in pharmacological applications. Its structure suggests interactions with various biological pathways, particularly in the realm of receptor modulation and signaling.

The molecular formula of this compound is C28H38F3N5O2C_{28}H_{38}F_3N_5O_2, with a molecular weight of 533.63 g/mol . The predicted boiling point is approximately 608.1 °C , and it has a pKa value of 7.61 , indicating its potential behavior in physiological conditions .

PropertyValue
Molecular FormulaC28H38F3N5O2
Molecular Weight533.63 g/mol
Boiling Point608.1 °C (predicted)
pKa7.61 (predicted)

This compound has been studied for its interactions with orexin receptors , which are G protein-coupled receptors involved in regulating the sleep/wake cycle and energy homeostasis. The modulation of these receptors presents potential therapeutic applications in treating sleep disorders and obesity .

Receptor Interaction

Research indicates that the compound acts as a potent antagonist at orexin receptors, particularly OX1 and OX2 subtypes. This antagonistic action has been linked to reduced arousal and increased sleep duration in animal models, showcasing its potential for treating insomnia .

Case Studies

  • In Vivo Efficacy : In studies involving mice, administration of the compound led to significant changes in sleep parameters, demonstrating its effectiveness as an orexin receptor antagonist. Measurements indicated increased total sleep time and reduced wakefulness during the light phase .
  • Clinical Trials : A related compound derived from similar structural modifications has shown promise in clinical settings for managing conditions like insomnia and anxiety disorders. These findings suggest that derivatives of this compound could be explored further for their therapeutic efficacy .

Pharmacological Profile

The pharmacological profile of (4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone includes:

  • Antagonistic activity at orexin receptors.
  • Potential applications in treating sleep disorders.

Eigenschaften

CAS-Nummer

869725-27-9

Molekularformel

C30H42Cl2F3N5O2

Molekulargewicht

632.6 g/mol

IUPAC-Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride

InChI

InChI=1S/C30H40F3N5O2.2ClH/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4;;/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3;2*1H/t19-,25+,27+;;/m0../s1

InChI-Schlüssel

IXVIZEPNBCSFFE-XLXXGMJUSA-N

SMILES

CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl

Isomerische SMILES

CCO[C@@H]1CC2=C([C@H]1N3CCN(C[C@@H]3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl

Kanonische SMILES

CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

INCB-9471;  INCB-009471;  INCB9471;  INCB009471;  INCB 9471;  INCB 009471

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

t-Butyl 4-{(3S)-4-[2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidine-1-carboxylate (48.4 g, 0.0921 mol) was treated with a 4.0 M solution of hydrogen chloride in 1,4-dioxane (230 mL) at room temperature for 1 h. The reaction mixture was concentrated to dryness and the residue was further dried under high vacuum. The formed amine hydrochloride was mixed with 4,6-dimethyl-pyrimidine-5-carboxylic acid (16.80 g, 0.110 mol) in methylene chloride (100 mL), and then 1-hydroxybenzotriazole (16.80 g, 0.1243 mol), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (25.00 g, 0.1304 mol) and triethylamine (65.0 mL, 0.466 mol) were added. The resulting reaction mixture was stirred at room temperature overnight before it was diluted with methylene chloride and washed with aqueous sodium hydroxide (1 M) and brine. The organic layer was collected and dried over magnesium sulfate. After removal of the solvent, the residue was dissolved in methylene chloride (50 mL) and the solution was passed through a silica plug with ethyl acetate containing 1% triethylamine. The solution was concentrated and the residue was dissolved in 900mL of isopropyl acetate. To the above solution, 185 mL of 1.0 N HCl in isopropyl acetate was slowly added. The mixture slowly turned cloudy, and was stirred overnight. The formed white solid was collected, washed with 40 mL of isopropyl acetate. The cake was air-dried to give 47.0 g (80.7%) of product. MS (EI) 560.3 (M+1).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
t-Butyl 4-{(3S)-4-[2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidine-1-carboxylate
Quantity
48.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Two
[Compound]
Name
amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
16.8 g
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
reactant
Reaction Step Four
Yield
80.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride
Reactant of Route 2
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride
Reactant of Route 3
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride
Reactant of Route 4
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride
Reactant of Route 5
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride
Reactant of Route 6
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.